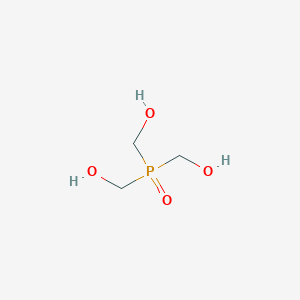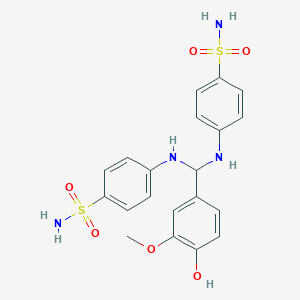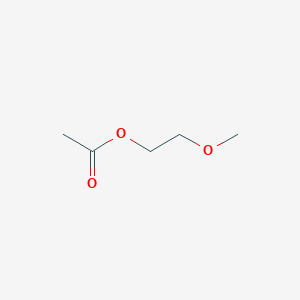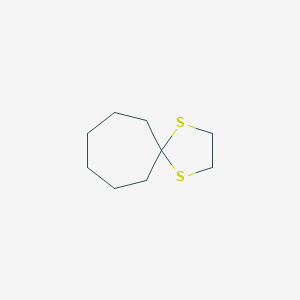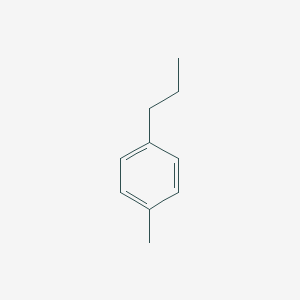
Stannane, bis(pentafluorophenyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, bis(pentafluorophenyl)diphenyl-, also known as BDPF2Sn, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the stannane family, which are organotin compounds that contain a tin atom bonded to one or more carbon atoms. BDPF2Sn is of particular interest due to its unique properties, including its ability to act as a Lewis acid catalyst and its potential use as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of Stannane, bis(pentafluorophenyl)diphenyl- is not fully understood, but it is believed to act as a Lewis acid catalyst by accepting a pair of electrons from a Lewis base. This results in the formation of a coordinate covalent bond between the tin atom and the Lewis base, which activates the Lewis base for subsequent reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Stannane, bis(pentafluorophenyl)diphenyl-. However, it is known to be toxic to aquatic organisms and may have adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Stannane, bis(pentafluorophenyl)diphenyl- in lab experiments is its ability to act as a Lewis acid catalyst for a variety of reactions. This makes it a versatile tool for synthetic chemists. However, one limitation is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Stannane, bis(pentafluorophenyl)diphenyl-. One area of interest is in the development of new synthetic methods using Stannane, bis(pentafluorophenyl)diphenyl- as a catalyst. Another direction is the exploration of Stannane, bis(pentafluorophenyl)diphenyl-'s potential as a building block for the synthesis of new materials with unique properties. Additionally, research on the environmental impact of Stannane, bis(pentafluorophenyl)diphenyl- and its potential toxicity to humans is needed to ensure safe handling and disposal of this compound.
Méthodes De Synthèse
Stannane, bis(pentafluorophenyl)diphenyl- can be synthesized using a variety of methods, including the reaction of stannous chloride with bis(pentafluorophenyl)tin dichloride in the presence of a reducing agent. Other methods involve the reaction of bis(pentafluorophenyl)tin hydride with diphenyltin dichloride or the reaction of bis(pentafluorophenyl)tin oxide with diphenyltin dichloride.
Applications De Recherche Scientifique
Stannane, bis(pentafluorophenyl)diphenyl- has been extensively studied for its potential applications in scientific research. One area of interest is in the field of catalysis, where Stannane, bis(pentafluorophenyl)diphenyl- has been shown to be an effective Lewis acid catalyst for a variety of reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction. Stannane, bis(pentafluorophenyl)diphenyl- has also been used as a building block for the synthesis of novel materials, including metal-organic frameworks and other coordination polymers.
Propriétés
Numéro CAS |
1062-67-5 |
|---|---|
Nom du produit |
Stannane, bis(pentafluorophenyl)diphenyl- |
Formule moléculaire |
C24H10F10Sn |
Poids moléculaire |
607 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6F5.2C6H5.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-6-5-3-1;/h;;2*1-5H; |
Clé InChI |
MUYJJXJEBQTBMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



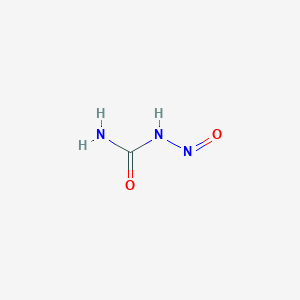
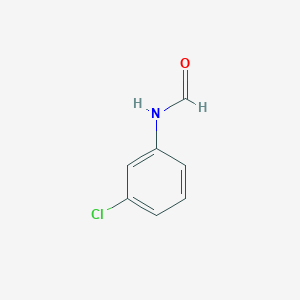
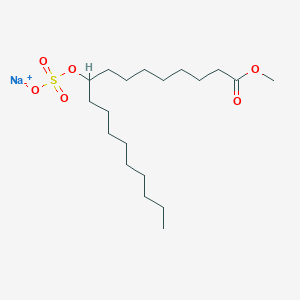
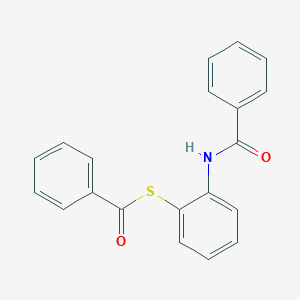
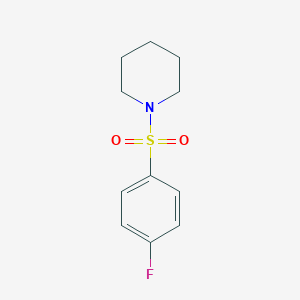
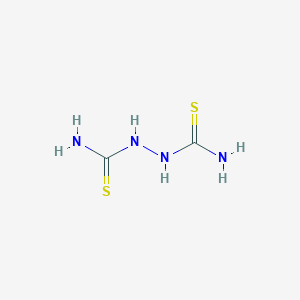
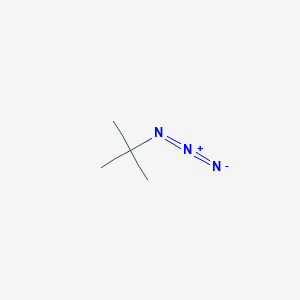
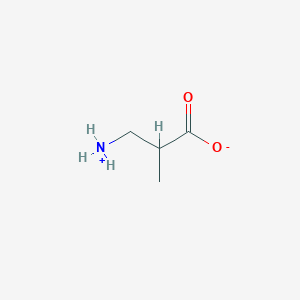
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
